Ethyl 4-chloro-3-pyridylacetate

Physicochemical profiling Purification optimization Salt selection

Ethyl 4-chloro-3-pyridylacetate (CAS 197376-44-6, molecular formula C₉H₁₀ClNO₂, MW 199.63 g/mol) is a halogenated pyridylacetic acid ethyl ester bearing a chlorine substituent at the pyridine 4-position and an ethyl acetate moiety at the 3-position. This compound belongs to the class of ortho-halogenated pyridylacetates that possess an activated methylene group, making them versatile intermediates for constructing fused heterocyclic systems such as thienopyridines.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
Cat. No. B12979080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-3-pyridylacetate
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=CN=C1)Cl
InChIInChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-6-11-4-3-8(7)10/h3-4,6H,2,5H2,1H3
InChIKeySYGDIUKITBPHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloro-3-pyridylacetate (CAS 197376-44-6): A Halogenated Pyridylacetic Acid Ester Building Block for Heterocyclic Synthesis


Ethyl 4-chloro-3-pyridylacetate (CAS 197376-44-6, molecular formula C₉H₁₀ClNO₂, MW 199.63 g/mol) is a halogenated pyridylacetic acid ethyl ester bearing a chlorine substituent at the pyridine 4-position and an ethyl acetate moiety at the 3-position . This compound belongs to the class of ortho-halogenated pyridylacetates that possess an activated methylene group, making them versatile intermediates for constructing fused heterocyclic systems such as thienopyridines . The predicted physicochemical profile includes a boiling point of 276.2±25.0 °C, density of 1.217±0.06 g/cm³, and a pKa of 2.92±0.10 . It is commercially available at purities of 95–96% .

Activated methylene building block for fused heterocycles (e.g., thienopyridines)
4‑chloro handle supports site‑selective cross‑coupling transformations
Research‑grade purity profile supports synthetic reproducibility (95‑96% commercial)

Why Positional Isomers of Chloropyridylacetates Cannot Substitute for Ethyl 4-Chloro-3-pyridylacetate in Synthesis and Purification Workflows


Although ethyl 4-chloro-3-pyridylacetate shares the same molecular formula (C₉H₁₀ClNO₂) with its positional isomers, the chlorine substitution pattern dramatically alters the electronic character of the pyridine ring. The predicted pKa of the conjugate acid shifts from 0.14 (2-chloro isomer) to 2.92 (4-chloro target) to 3.00 (3-chloro-4-pyridyl isomer) . This nearly 300-fold difference in basicity between the 2-chloro and 4-chloro isomers directly impacts pH-dependent extraction efficiency, salt formation, and the compound's behavior in base-catalyzed reactions such as thienopyridine cyclization . Substituting the 4-chloro isomer with the 2-chloro analog would therefore alter both reaction kinetics and workup procedures, while the non‑chlorinated analog (ethyl 3-pyridylacetate, density 1.086 g/cm³) lacks the synthetic handle for downstream cross-coupling transformations .

2‑Chloro isomer (CAS 164464‑60‑2)
Large basicity shift (approx. 300‑fold protonation difference) alters acid extraction and salt formation, limiting direct replacement in pH‑swing workflows.
3‑Chloro‑4‑pyridyl isomer (CAS 1236306‑08‑3)
Similar pKa but chlorine at C‑3 instead of C‑4 changes cross‑coupling site; synthesis route dependent on 4‑position selectivity may not transfer.
Non‑chlorinated ethyl 3‑pyridylacetate (CAS 39931‑77‑6)
Lacks the chlorine synthetic handle; downstream Pd‑catalyzed coupling or SNAr steps require re‑design of the building block strategy.

Quantitative Differentiation Evidence for Ethyl 4-Chloro-3-pyridylacetate Against Its Closest Analogs


pKa-Driven Extraction and Salt-Formation Window: 4-Chloro vs. 2-Chloro Isomer

Ethyl 4-chloro-3-pyridylacetate exhibits a predicted pKa (conjugate acid) of 2.92±0.10, compared to 0.14±0.10 for its 2-chloro positional isomer . This difference of approximately 2.78 log units means the 4-chloro isomer is protonated and water-extractable at pH values around 1–2, whereas the 2-chloro isomer remains largely neutral and organic-soluble under the same conditions. The distinction enables selective extraction protocols and controlled salt formation that are not feasible with the 2-chloro analog.

Basicity (pKa)
Predicted
Target pKa 2.92 ± 0.10 vs 2‑chloro isomer pKa 0.14 ± 0.10
Supports selective protonation and extraction at pH 1–2
ΔpKa ≈ 2.78; predicted values from consistent estimation
Physicochemical profiling Purification optimization Salt selection

Boiling Point Separation: Distillation Advantage of the 4-Chloro Isomer

The predicted normal boiling point of ethyl 4-chloro-3-pyridylacetate is 276.2±25.0 °C, which is approximately 9.6 °C lower than that of the 2-chloro isomer (285.8±25.0 °C) . Although both values carry similar prediction uncertainty, the lower boiling point of the 4-chloro isomer may reduce thermal stress during fractional distillation and lower energy input in solvent-swap operations at scale.

Boiling point
Predicted
Target 276.2 ± 25.0 °C vs 2‑chloro isomer 285.8 ± 25.0 °C
Lower boiling point may reduce thermal stress during distillation
ΔTb ≈ −9.6 °C; same prediction protocol
Purification engineering Distillation Process chemistry

Regiochemical Differentiation from the 3-Chloro-4-pyridyl Isomer Despite Near-Identical pKa

Ethyl 4-chloro-3-pyridylacetate (pKa 2.92) and ethyl 3-chloro-4-pyridylacetate (pKa 3.00) possess nearly identical pyridine basicity . However, the acetate-bearing carbon is located at the pyridine 3-position in the target compound versus the 4-position in the comparator. This regiochemical difference positions the chlorine substituent at C-4 in the target, which is electronically and sterically distinct from the C-3 chlorine in the comparator, leading to divergent reactivity in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions .

Regiochemistry
Structural
Target: Cl at C‑4, CH₂CO₂Et at C‑3. 3‑chloro‑4‑pyridyl isomer: reversed.
Site‑selective cross‑coupling at pyridine C‑4 requires 4‑chloro regiochemistry
pKa nearly identical; only 4‑chloro isomer enables desired substitution
Regiochemistry Cross-coupling handle Medicinal chemistry

Density Distinction from the Non-Chlorinated Parent Compound

The predicted density of ethyl 4-chloro-3-pyridylacetate is 1.217±0.06 g/cm³, compared to 1.086 g/cm³ (measured) for the non-chlorinated parent compound ethyl 3-pyridylacetate . The 0.131 g/cm³ increase reflects the additional mass of the chlorine atom and altered intermolecular packing. This density difference is large enough to serve as a quality-control check point (e.g., by pycnometry) to distinguish the chlorinated product from residual non-chlorinated starting material or by-products.

Density
Predicted vs measured
Target 1.217 ± 0.06 g/cm³ (pred.) vs non‑Cl analog 1.086 g/cm³ (meas.)
Provides rapid identity check for chlorination status
Δρ ≈ +0.131 g/cm³; useful for QC by pycnometry
Physical property Formulation Quality control

Validated Synthetic Utility in Thienopyridine Heterocycle Construction

The Bremner et al. (1997) study explicitly reports ethyl 4-chloro-3-pyridylacetate as a substrate for thienopyridine synthesis via reaction with carbon disulfide in the presence of sodium hydride, followed by quenching with iodomethane . The same publication describes the 2-chloro isomer and the 3-bromo-4-pyridylacetate analog in parallel. While exact comparative yields are not tabulated, the authors note that all four ortho-halogenated substrates (ethyl 2- and 4-chloro-3-pyridylacetate, ethyl 3-bromo-4- and 3-bromo-2-pyridylacetate) furnish the corresponding thienopyridines 'in moderate yields,' confirming that the 4-chloro isomer is competent in this transformation and that the 4-chloro-3-pyridyl regiochemistry is compatible with the cyclization manifold.

Synthetic utility
Data to verify
Forms thieno[3,2‑b]pyridine with CS₂/NaH then MeI (Bremner 1997)
Validates role as competent building block for thienopyridine scaffolds
Moderate yield reported; exact comparative yields not disclosed
Heterocyclic synthesis Thienopyridine Base-catalyzed cyclization

Recommended Application Scenarios for Ethyl 4-Chloro-3-pyridylacetate Based on Quantified Differentiation Evidence


pH-Swing Extraction and Salt Formation in Process-Scale Purification

Leveraging the pKa of 2.92, ethyl 4-chloro-3-pyridylacetate can be selectively protonated and extracted into an aqueous phase at pH ~1–2, then back-extracted into organic solvent after neutralization. This pH-swing strategy exploits the 2.78-unit pKa gap relative to the 2-chloro isomer (pKa 0.14), which would remain predominantly organic-soluble under the same acidic conditions . The ability to form and isolate a hydrochloride salt also facilitates long-term storage and precise formulation of stock solutions.

Site-Selective Cross-Coupling at the Pyridine C-4 Position

The chlorine atom at the 4-position of the pyridine ring serves as a synthetic handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling, while the ethyl acetate moiety at the 3-position remains intact. This regiochemistry is distinct from the 3-chloro-4-pyridyl isomer, which places the coupling handle at a different ring position . Researchers targeting 4-aryl or 4-amino pyridylacetate derivatives should select the 4-chloro isomer to ensure the desired substitution pattern.

Thieno[3,2-b]pyridine Library Synthesis via CS₂ Cyclization

As demonstrated by Bremner et al. (1997), ethyl 4-chloro-3-pyridylacetate participates in base-mediated cyclization with carbon disulfide to generate thieno[3,2-b]pyridine derivatives . This transformation is part of a broader program exploiting ortho-halogenated pyridylacetates with activated methylene groups. The 4-chloro-3-pyridyl connectivity ensures the correct regiochemistry in the resulting fused heterocycle, which is not accessible from the other positional isomers.

Density-Based Quality Control and Batch Identity Verification

The predicted density of 1.217 g/cm³ provides a 12% differentiation from the non-chlorinated ethyl 3-pyridylacetate (1.086 g/cm³) . This gap is sufficient for rapid inbound quality checks using pycnometry or density meters to confirm the identity and chlorination status of the received material, reducing the risk of mis-shipment between the chlorinated and non-chlorinated analogs.

Application
Selection Property
Validation Focus
Process‑scale pH‑swing purification
Basicity window supports acid extraction
Extraction recovery at pH 1–2 and salt formation
Site‑selective cross‑coupling at C‑4
4‑chloro regiochemistry
Pd‑catalyzed coupling selectivity (Suzuki, Buchwald)
Thieno[3,2‑b]pyridine library synthesis
Activated methylene reactivity with CS₂
Cyclization yield and regiochemical fidelity
Inbound QC and identity verification
Density contrast vs non‑chlorinated analog
Pycnometry or density meter check
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